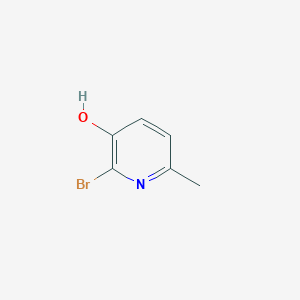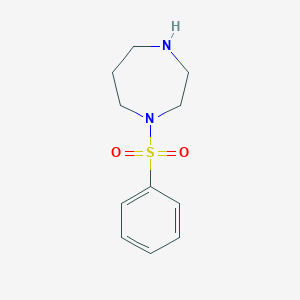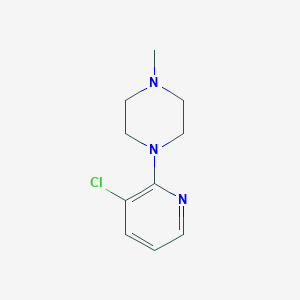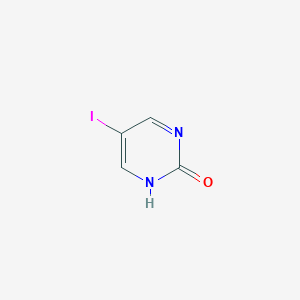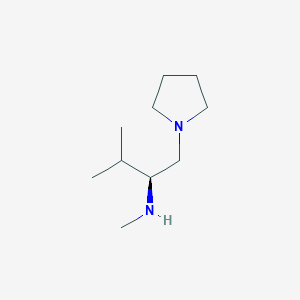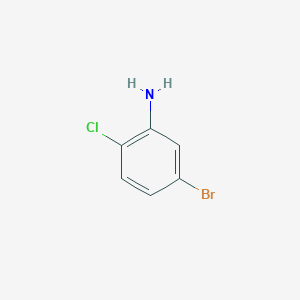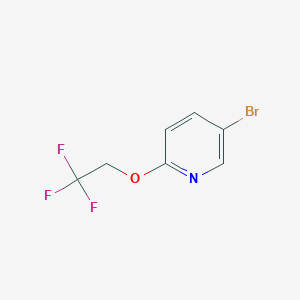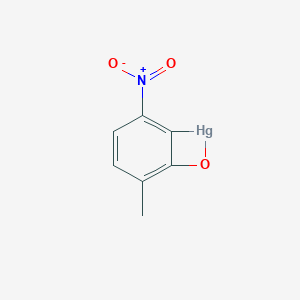
Nitromersol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitromersol, also known as merthiolate, is an organomercury compound that has been widely used as a disinfectant and preservative in various applications. It has been used as an antiseptic in wound care, as a preservative in vaccines, and as a disinfectant in laboratories. This compound has been a subject of scientific research for many years due to its potential toxicity and harmful effects on human health and the environment.
Mécanisme D'action
Nitromersol acts by inhibiting the growth of microorganisms. It works by disrupting the cell membrane and interfering with the metabolic processes of the bacteria. This compound has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses.
Biochemical and Physiological Effects:
This compound has been shown to have toxic effects on human health and the environment. It is a potent neurotoxin and can cause damage to the central nervous system. This compound can also cause skin irritation, allergic reactions, and respiratory problems. In addition, it has been found to be harmful to aquatic life and the environment.
Avantages Et Limitations Des Expériences En Laboratoire
Nitromersol has been used as a disinfectant in laboratories to prevent the contamination of cultures and experiments. It has been found to be effective against a wide range of microorganisms and is easy to use. However, due to its potential toxicity, the use of this compound in laboratories has been limited in recent years. Alternative disinfectants and preservatives have been developed that are less toxic and more environmentally friendly.
Orientations Futures
There are several areas of future research that could be explored in relation to nitromersol. One area is the development of alternative disinfectants and preservatives that are less toxic and more environmentally friendly. Another area is the study of the mechanism of action of this compound and its effects on human health and the environment. Further research could also be conducted on the use of this compound in vaccines and its potential toxicity. Overall, there is a need for continued research into the use and effects of this compound to ensure its safe and effective use in various applications.
Méthodes De Synthèse
Nitromersol is synthesized by reacting thiosalicylic acid with sodium ethoxide and mercuric chloride. The reaction produces a yellow crystalline compound that is soluble in water and alcohol. The synthesis method has been well-established and has been used for many years.
Applications De Recherche Scientifique
Nitromersol has been extensively studied for its antimicrobial properties. It has been used as a disinfectant in laboratories and hospitals to prevent the spread of infections. This compound has also been used as a preservative in vaccines to prevent bacterial and fungal contamination. However, due to its potential toxicity, the use of this compound in vaccines has been limited in recent years.
Propriétés
| 133-58-4 | |
Formule moléculaire |
C7H5HgNO3 |
Poids moléculaire |
351.71 g/mol |
Nom IUPAC |
5-methyl-2-nitro-7-oxa-8-mercurabicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C7H6NO3.Hg/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-3,9H,1H3;/q;+1/p-1 |
Clé InChI |
UEHLXXJAWYWUGI-UHFFFAOYSA-M |
SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])[Hg]O2 |
SMILES canonique |
CC1=C(C(=C(C=C1)[N+](=O)[O-])[Hg+])[O-] |
| 133-58-4 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


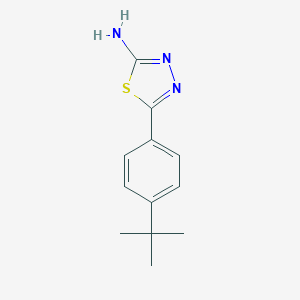
![4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B183895.png)
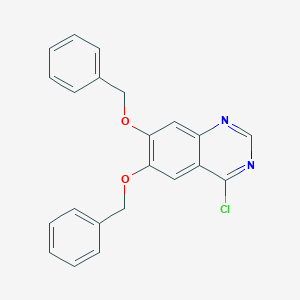
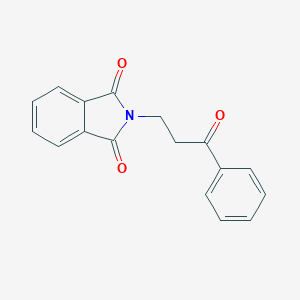
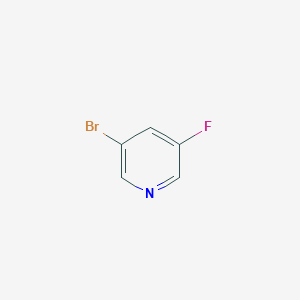
![1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B183905.png)
![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol](/img/structure/B183908.png)
